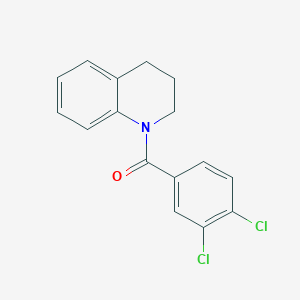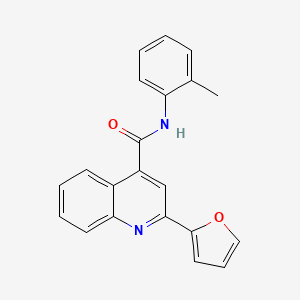
1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Meldrum's acid derivative, is a heterocyclic compound with potential applications in various fields of scientific research. This molecule is composed of a pyrimidine ring, a thienyl group, and a tert-butyl group, which make it a versatile compound for chemical modifications and functionalization.
作用机制
The mechanism of action of 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in anticancer activity involves the inhibition of the succinate dehydrogenase enzyme, which is part of the mitochondrial respiratory chain complex II. This inhibition leads to the accumulation of succinate, which can activate the hypoxia-inducible factor (HIF) pathway and induce apoptosis in cancer cells. In catalysis, this molecule can act as a bidentate ligand for transition metal complexes, which can activate the C-H bond of organic substrates and facilitate various organic reactions.
Biochemical and Physiological Effects
This compound has been reported to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound can induce apoptosis in cancer cells through the inhibition of the mitochondrial respiratory chain complex II, which leads to the accumulation of succinate and the activation of the HIF pathway. In addition, this molecule has been reported to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.
实验室实验的优点和局限性
The advantages of using 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its versatility for chemical modifications and functionalization, its potential applications in various fields of scientific research, and its reported anticancer and antibacterial activities. However, the limitations of using this compound include its low solubility in water and some organic solvents, which can affect its bioavailability and reaction efficiency. In addition, the toxicity and potential side effects of this compound should be carefully evaluated before its use in lab experiments.
未来方向
For the research on 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione include the development of more efficient synthesis methods, the exploration of its potential applications in other fields of scientific research, such as optoelectronics and energy storage, and the evaluation of its toxicity and potential side effects in vivo. In addition, the functionalization of the thienyl and pyrimidine groups of this molecule can lead to the synthesis of new heterocyclic compounds with diverse properties and potential applications.
合成方法
The synthesis of 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through a one-pot reaction of this compound's acid, thiophene-2-carbaldehyde, and tert-butanol in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through the formation of an enolate intermediate, which reacts with thiophene-2-carbaldehyde to form the thienylmethylene derivative. The final product can be obtained through acidification and recrystallization steps.
科学研究应用
1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, materials science, and catalysis. This molecule can be used as a building block for the synthesis of other heterocyclic compounds, such as pyrimidine derivatives, by functionalizing the thienyl group or the pyrimidine ring. In medicinal chemistry, this compound has been reported to exhibit anticancer activity through the inhibition of the mitochondrial respiratory chain complex II. In materials science, this compound can be used as a precursor for the synthesis of organic semiconductors and fluorescent dyes. In catalysis, this molecule can be used as a ligand for transition metal complexes, which can catalyze a variety of organic reactions.
属性
IUPAC Name |
1-tert-butyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-13(2,3)15-11(17)9(10(16)14-12(15)18)7-8-5-4-6-19-8/h4-7H,1-3H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRGLBUMCOEGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=CC2=CC=CS2)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5699478.png)
![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)



![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)
![N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5699515.png)
![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)

![9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)

![N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)
![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)